N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-2-thiophenesulfonamide, more commonly known as SR3335, is a synthetically derived molecule classified as a selective inverse agonist of the nuclear receptor Retinoic Acid Receptor-related Orphan Receptor alpha (RORα). [] This classification indicates that SR3335 binds to RORα and inhibits its transcriptional activity. [] Due to its selective binding and inhibitory action on RORα, SR3335 has become a valuable tool in scientific research to investigate the biological roles of RORα in various physiological processes.
Mechanism of Action
SR3335 acts as a selective inverse agonist for RORα. [] This means it binds directly to the receptor but, unlike an agonist, inhibits its transcriptional activity. [] RORα, as a nuclear receptor, typically binds to specific DNA sequences and regulates the expression of target genes. By inhibiting RORα, SR3335 effectively downregulates the expression of genes controlled by this receptor. This mechanism is relevant to its application in various biological contexts, including:
Suppression of Gluconeogenesis: SR3335 suppresses the expression of RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase. [] This suggests its potential in regulating blood glucose levels.
Modulation of Immune Response: SR3335 has been shown to impact the development and function of immune cells like ILC2s. [, , ] It affects their proliferation, cytokine production, and ultimately influences the immune response in various models, including burn injury and infection.
Regulation of Adipocyte Function: SR3335's ability to modulate RORα activity has implications for adipocyte function, particularly in thermogenesis and browning of white adipose tissue. [, ] This suggests its potential role in metabolic regulation.
Applications
Investigating Gluconeogenesis and Diabetes: SR3335's ability to suppress gluconeogenesis in the liver by inhibiting RORα makes it a potential tool for studying glucose metabolism and developing treatments for Type 2 diabetes. []
Studying Immune Responses and Inflammatory Diseases: By inhibiting ILC2 development and function, SR3335 helps researchers understand these cells' role in various inflammatory and autoimmune diseases. [, , ] This knowledge could lead to new therapies targeting ILC2s in conditions like asthma and inflammatory bowel disease.
Exploring the Role of RORα in Adipocyte Function and Obesity: Studies using SR3335 have shed light on RORα's involvement in adipocyte thermogenesis and browning, providing insights into potential therapeutic strategies for obesity and metabolic disorders. [, ]
Investigating the Role of RORα in Cardiovascular Diseases: Research suggests that SR3335 can protect against diabetic cardiomyopathy, highlighting RORα as a potential therapeutic target for cardiovascular complications associated with diabetes. [, ]
Related Compounds
SR1078
Compound Description: SR1078 is a synthetic agonist of the nuclear receptor RORα. It has been shown to promote adipogenesis and inhibit the expression of UCP1 in brown and subcutaneous white adipose tissue (scWAT) explants. [] SR1078 has also demonstrated beneficial effects against diabetic cardiomyopathy in mice. [, ] In studies investigating myocardial ischemia/reperfusion injury, SR1078 exhibited cardioprotective effects, reducing infarction size and improving contractile function. []
GSK2981278
Compound Description: GSK2981278 is an antagonist of the nuclear receptor RORγ. [] It can inhibit the activity of RORγ, a closely related isoform of RORα.
Relevance: While SR3335 specifically targets RORα, GSK2981278's activity on RORγ helps differentiate the roles of these ROR isoforms. This distinction is particularly relevant in studies involving B lymphocyte apoptosis, where both RORα and RORγ are implicated. []
BAY 11-7082
Compound Description: BAY 11-7082 is an inhibitor of the NF-κB pathway, specifically targeting the phosphorylation of IκBα. []
Relevance: The study utilizing BAY 11-7082 demonstrated that G→B-inhibited bursal B lymphocyte apoptosis is mediated by the NF-κB pathway. [] This finding suggests that the target compound, SR3335, may also influence B lymphocyte apoptosis by modulating NF-κB signaling, although potentially through a different mechanism than BAY 11-7082.
Melatonin
Compound Description: Melatonin is a hormone primarily known for regulating circadian rhythms. It also functions as an agonist for the nuclear receptor RORα. [, , ] Melatonin exhibits antioxidant and anti-inflammatory properties. []
Relevance: Similar to SR1078, melatonin serves as an agonist of RORα, offering another point of comparison to understand the inverse agonist activity of the target compound, SR3335. The use of melatonin in conjunction with SR3335 helps confirm the specific roles of RORα in various physiological contexts, including B lymphocyte apoptosis and diabetic cardiomyopathy. [, , ]
CpG DNA
Compound Description: CpG DNA is a synthetic form of DNA containing unmethylated CpG dinucleotides. These motifs are recognized by Toll-like receptor 9 (TLR9) in immune cells, leading to the activation of immune responses. Notably, CpG DNA can stimulate the differentiation of macrophages into the M1 phenotype, characterized by pro-inflammatory cytokine production. []
Relevance: The study utilizing CpG DNA revealed that LPMC isolated from burned mice treated with the target compound, SR3335, could differentiate into M1 macrophages upon CpG DNA stimulation. [] This finding suggests that despite the ability of SR3335 to modulate immune cell populations and improve antibacterial resistance, the underlying capacity for M1 macrophage differentiation remains intact in the treated mice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CDK8/19 Inhibitor RVU120 is an orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), with potential antineoplastic and chemoprotective activities. Upon oral administration, CDK8/19 inhibitor RVU120 targets, binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of various tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells. CDK8/19, serine/threonine kinases involved in the regulation of the cell cycle, are overexpressed in certain cancer cell types and play key roles in tumor cell proliferation.
Selamectin is a topical parasiticide and antihelminthic used on dogs and cats to treat and prevent infections of heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs as well as prevent heartworms, fleas, ear mites, hookworms, and roundworms in cats. It also removes 2 types of lungworm in cats and one type of lungworm in dogs. It is distributed by Zoetis, a former Pfizer subsidiary. It is structurally related to ivermectin and milbemycin. Selamectin is not approved for human use.
Selatinib is a a potent dual EGFR/HER-2 inhibitor. Selatinib is also an analog of the quinazoline lapatinib with potential antineoplastic activity. Upon administration, selatinib reversibly blocks phosphorylation of both EGFR and ErbB2, thereby suppressing tumor growth in EGFR/ErbB-2-overexpressing tumor cells. The tyrosine kinases EGFR and ErbB2 have been implicated in the growth of various tumor types.
Selatogrel is under investigation in clinical trial NCT03814200 (A Study to Investigate the Effect of Rifampicin on the Uptake and Breakdown of ACT-246475 in Healthy Subjects).